molecular formula C14H11F3N2O2 B5759044 1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea

1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea

Cat. No.: B5759044
M. Wt: 296.24 g/mol
InChI Key: OBBWORUVGHTOLN-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea is an organic compound that features both difluoromethoxy and fluorophenyl groups

Preparation Methods

The synthesis of 1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea typically involves the reaction of 2-(difluoromethoxy)aniline with 4-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups contribute to the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

1-[2-(Difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-[2-(Difluoromethoxy)phenyl]-3-(4-chlorophenyl)urea: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-[2-(Difluoromethoxy)phenyl]-3-(4-bromophenyl)urea: The presence of a bromophenyl group can influence the compound’s reactivity and interactions with molecular targets.

    1-[2-(Difluoromethoxy)phenyl]-3-(4-methylphenyl)urea: The methyl group can affect the compound’s solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-9-5-7-10(8-6-9)18-14(20)19-11-3-1-2-4-12(11)21-13(16)17/h1-8,13H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBWORUVGHTOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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